

# In-Depth Technical Guide to the Molecular Structure and Activity of TTC-352

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CM-352    |           |
| Cat. No.:            | B10771573 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

TTC-352 is a novel, orally bioavailable benzothiophene derivative that acts as a selective human estrogen receptor-alpha (ER $\alpha$ ) partial agonist (ShERPA). It represents a promising therapeutic agent for the treatment of endocrine-resistant ER-positive (ER+) breast cancer. TTC-352 mimics the apoptotic effects of 17 $\beta$ -estradiol (E2) in breast cancer cells that have developed resistance to traditional endocrine therapies, such as tamoxifen or aromatase inhibitors. Its mechanism of action involves the induction of the unfolded protein response (UPR) and subsequent apoptosis, offering a distinct approach to overcoming treatment resistance. This document provides a comprehensive overview of the molecular structure, pharmacological properties, and mechanism of action of TTC-352, supported by available preclinical and clinical data.

# Molecular Structure and Physicochemical Properties

TTC-352 is a small molecule with a complex aromatic structure. Its core is a benzothiophene scaffold, a bicyclic system containing a benzene ring fused to a thiophene ring. This core is substituted with three key functional groups: a 4-fluorophenyl group, a 4-hydroxyphenoxy group, and a hydroxyl group.



| Property         | Value                                                          | Referen |
|------------------|----------------------------------------------------------------|---------|
| Chemical Formula | C20H13FO3S                                                     |         |
| Molecular Weight | 352.38 g/mol                                                   |         |
| IUPAC Name       | 3-(4-Fluorophenyl)-2-(4-hydroxyphenoxy)-benzo[b]thiophene-6-ol |         |
| SMILES Notation  | OC1=CC=C(C(C2=CC=C(F)C<br>=C2)=C(OC3=CC=C(O)C=C3)<br>S4)C4=C1  | -       |
| CAS Number       | 1607819-68-0                                                   |         |

## Pharmacological Profile Mechanism of Action

TTC-352 is classified as a selective human estrogen receptor-alpha (ERα) partial agonist (ShERPA). Unlike full agonists or antagonists, TTC-352 exhibits a mixed agonist/antagonist profile depending on the cellular context. In endocrine-resistant breast cancer cells, it mimics the pro-apoptotic effects of estradiol.

The binding of TTC-352 to ER $\alpha$  induces a conformational change in the receptor, leading to its translocation from the nucleus to extranuclear sites. This altered localization is a key step in initiating the downstream signaling cascade that ultimately results in cell death.

The primary mechanism driving the anti-tumor activity of TTC-352 is the induction of the Unfolded Protein Response (UPR). The UPR is a cellular stress response triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In the context of TTC-352-treated breast cancer cells, the sustained activation of the UPR shifts its function from a pro-survival to a pro-apoptotic response.

### **Pharmacokinetics**

A Phase 1 clinical trial in patients with metastatic breast cancer provided initial pharmacokinetic data for TTC-352. The terminal half-life of the compound was observed to be in the range of



### 7.6 to 14.3 hours.

| Parameter                 | Value            | Study Population                       |
|---------------------------|------------------|----------------------------------------|
| Terminal Half-life (t1/2) | 7.6 - 14.3 hours | Patients with metastatic breast cancer |

## In Vitro and In Vivo Efficacy

Preclinical studies have demonstrated the efficacy of TTC-352 in various models of endocrineresistant breast cancer.

| Assay                  | Cell Lines/Model                                      | Key Findings              |
|------------------------|-------------------------------------------------------|---------------------------|
| In Vitro Proliferation | Tamoxifen-resistant ER+<br>breast cancer cell lines   | Inhibition of cell growth |
| In Vivo Tumor Growth   | Xenograft models of tamoxifen-resistant breast cancer | Complete tumor regression |

A Phase 1 clinical trial (NCT03201913) evaluated the safety and preliminary efficacy of TTC-352 in heavily pretreated patients with metastatic ER+ breast cancer who had progressed on endocrine therapy and CDK4/6 inhibitors. The study reported a median progression-free survival (PFS) of 58 days.

| Clinical Trial Phase | Patient Population                                                                        | Median Progression-Free<br>Survival (PFS) |
|----------------------|-------------------------------------------------------------------------------------------|-------------------------------------------|
| Phase 1              | Metastatic ER+ breast cancer,<br>progressed on endocrine<br>therapy and CDK4/6 inhibitors | 58 days                                   |

## **Signaling Pathways**

The binding of TTC-352 to ER $\alpha$  initiates a signaling cascade that culminates in apoptosis through the activation of the Unfolded Protein Response (UPR).

## TTC-352 Induced Unfolded Protein Response and Apoptosis



Click to download full resolution via product page

Caption: TTC-352 binds to ER $\alpha$ , activating the UPR, leading to apoptosis.

# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of TTC-352 on the proliferation of breast cancer cell lines.

### Materials:

- Breast cancer cell lines (e.g., MCF-7, T47D)
- Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- TTC-352 stock solution (in DMSO)
- · 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)



- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of TTC-352 (typically ranging from 0.01 to 100 μM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
- After the incubation period, add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 150  $\mu L$  of solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

## **Western Blot Analysis for UPR Markers**

This protocol is used to detect the expression levels of key proteins in the UPR pathway following TTC-352 treatment.

#### Materials:

- Breast cancer cells treated with TTC-352
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes



- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against UPR markers (e.g., p-PERK, p-eIF2α, ATF4, CHOP) and a loading control (e.g., β-actin, GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

### Procedure:

- Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
- Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

## Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol measures the changes in mRNA levels of target genes involved in the UPR and apoptosis pathways.

#### Materials:

Breast cancer cells treated with TTC-352

### Foundational & Exploratory





- RNA extraction kit
- cDNA synthesis kit
- SYBR Green or TaqMan master mix
- Primers for target genes (e.g., ATF4, CHOP, BIM) and a reference gene (e.g., GAPDH, ACTB)
- Real-time PCR instrument

#### Procedure:

- Extract total RNA from treated cells using a suitable kit.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the target and reference genes.
- Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

## Conclusion

TTC-352 is a promising therapeutic agent for endocrine-resistant ER+ breast cancer with a unique mechanism of action. Its ability to induce the unfolded protein response and subsequent apoptosis in cancer cells that have developed resistance to standard hormonal therapies provides a novel strategy to overcome this significant clinical challenge. Further clinical investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this targeted therapy. This technical guide provides a comprehensive overview of the current knowledge on TTC-352, serving as a valuable resource for researchers and clinicians in the field of oncology drug development.

 To cite this document: BenchChem. [In-Depth Technical Guide to the Molecular Structure and Activity of TTC-352]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10771573#molecular-structure-of-ttc-352]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com